molecular formula C15H16ClNO2S B115330 methyl (2S)-2-(2-chlorophenyl)-2-(2-thiophen-2-ylethylamino)acetate CAS No. 141109-26-4

methyl (2S)-2-(2-chlorophenyl)-2-(2-thiophen-2-ylethylamino)acetate

Cat. No.: B115330
CAS No.: 141109-26-4
M. Wt: 309.8 g/mol
InChI Key: PAOGEKGFTGONII-UHFFFAOYSA-N
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Description

Methyl 2-(2-thienyl)ethylaminoacetate is a chemical compound with the molecular formula C15H16ClNO2S. It is known for its unique structure, which includes a thienyl group, a chlorophenyl group, and an amino ester linkage. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-thienyl)ethylaminoacetate typically involves the reaction of 2-chlorophenylacetic acid with thienylethylamine in the presence of a suitable esterification agent such as methanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include:

    Temperature: Typically around 60-80°C

    Catalyst: Acid catalysts like sulfuric acid or hydrochloric acid

    Solvent: Methanol or other suitable organic solvents

Industrial Production Methods

In an industrial setting, the production of Methyl 2-(2-thienyl)ethylaminoacetate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-thienyl)ethylaminoacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Amino derivatives.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(2-thienyl)ethylaminoacetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 2-(2-thienyl)ethylaminoacetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2S)-2-(2-chlorophenyl)-2-[2-(thiophen-2-yl)ethylamino]acetate Hydrochloride
  • Methyl (2S)-2-(2-chlorophenyl)-2-[2-(thiophen-2-yl)ethylamino]acetate

Uniqueness

Methyl 2-(2-thienyl)ethylaminoacetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.

Properties

CAS No.

141109-26-4

Molecular Formula

C15H16ClNO2S

Molecular Weight

309.8 g/mol

IUPAC Name

methyl 2-(2-chlorophenyl)-2-(2-thiophen-2-ylethylamino)acetate

InChI

InChI=1S/C15H16ClNO2S/c1-19-15(18)14(12-6-2-3-7-13(12)16)17-9-8-11-5-4-10-20-11/h2-7,10,14,17H,8-9H2,1H3

InChI Key

PAOGEKGFTGONII-UHFFFAOYSA-N

SMILES

COC(=O)C(C1=CC=CC=C1Cl)NCCC2=CC=CS2

Canonical SMILES

COC(=O)C(C1=CC=CC=C1Cl)NCCC2=CC=CS2

Synonyms

Methyl2-(2-Chlorophenyl)-2-[2-(2-thiophenyl)ethylamino]acetate

Origin of Product

United States

Synthesis routes and methods

Procedure details

543 g of alpha-bromo(2-chlorophenyl)acetic acid and 30 g of concentrated sulphuric acid are introduced into 300 ml methanol. The mixture is refluxed for 3 hours and, after it has cooled to about 30° C., 230 g of KHCO3 and 265 g of 2-(2-thienyl)ethylamine are added progressively. The mixture is refluxed for 1 hour 30 min and the solvent is then evaporated off under vacuum. 1 l of water and 1 l of ethyl acetate are poured onto the residue and the organic phase is separated off after stirring and phase separation. 300 ml of ice and 180 ml of concentrated hydrochloric acid are then introduced into it. The precipitated product is filtered off and dried. 641 g of the hydrochloride of the required product, which melts at 175° C., are thus obtained.
Quantity
543 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
[Compound]
Name
KHCO3
Quantity
230 g
Type
reactant
Reaction Step Two
Quantity
265 g
Type
reactant
Reaction Step Two

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